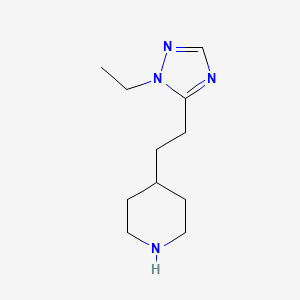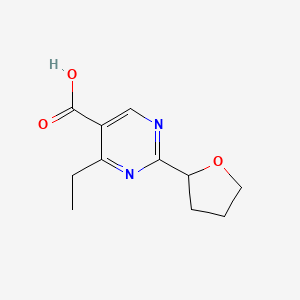
(S)-2-Isothiocyanato-3-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Isothiocyanato-3-methoxypropanoic acid is an organic compound characterized by the presence of an isothiocyanate group, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-isothiocyanato-3-methoxypropanoic acid typically involves the reaction of (S)-3-methoxy-2-aminopropanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: (S)-3-methoxy-2-aminopropanoic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Isothiocyanato-3-methoxypropanoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
(S)-2-Isothiocyanato-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
(S)-2-Isothiocyanato-3-methoxypropanoic acid can be compared with other isothiocyanate-containing compounds such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness:
- Structural Features: The presence of a methoxy group and a carboxylic acid group in this compound distinguishes it from other isothiocyanates.
- Reactivity: The compound’s unique structure influences its reactivity and interaction with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
- Phenyl isothiocyanate: Commonly used in organic synthesis and as a reagent in protein sequencing.
- Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.
- Benzyl isothiocyanate: Studied for its anti-cancer properties and presence in cruciferous vegetables.
Properties
Molecular Formula |
C5H7NO3S |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
(2S)-2-isothiocyanato-3-methoxypropanoic acid |
InChI |
InChI=1S/C5H7NO3S/c1-9-2-4(5(7)8)6-3-10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
DUANGAWTJTZCTP-BYPYZUCNSA-N |
Isomeric SMILES |
COC[C@@H](C(=O)O)N=C=S |
Canonical SMILES |
COCC(C(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)






![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)






